Raltegravir β-D-Glucuronide Methyl Ester

LC-MS/MS Method Development Metabolite Identification Mass Spectrometry

Bioanalytical labs often face assay failure due to mismatched metabolite reference standards. Raltegravir β-D-Glucuronide Methyl Ester provides a protected, analytically distinct standard for LC-MS/MS method development and validation. Its methyl ester moiety confers enhanced organic solvent solubility and unique chromatographic retention, preventing interference with the free acid glucuronide analyte. - Enables accurate calibration and QC sample preparation for quantifying Raltegravir glucuronide in plasma. - Serves as a high-purity, traceable synthetic precursor to the free acid metabolite standard for GLP/GMP compliance. - Deuterated analog (methyl ester-d3) available as a stable isotope-labeled internal standard for precise matrix effect compensation.

Molecular Formula C₂₇H₃₁FN₆O₁₁
Molecular Weight 634.57
Cat. No. B1163339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltegravir β-D-Glucuronide Methyl Ester
Synonyms4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-Glucopyranosiduronic Acid Methyl Ester; 
Molecular FormulaC₂₇H₃₁FN₆O₁₁
Molecular Weight634.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raltegravir β-D-Glucuronide Methyl Ester Overview


Raltegravir β-D-Glucuronide Methyl Ester (C27H31FN6O11, MW 634.57 g/mol) is a protected derivative of the major human metabolite of the HIV-1 integrase strand transfer inhibitor Raltegravir [1]. The compound serves as a critical analytical reference standard and synthetic intermediate, primarily utilized in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Raltegravir and its primary glucuronide metabolite (M2) in biological matrices [2]. Its molecular structure features a methyl ester moiety at the glucuronic acid terminus, which distinguishes it from the free acid metabolite (Raltegravir β-D-Glucuronide, MW 620.54 g/mol) and imparts distinct physicochemical properties relevant to analytical workflows [3].

Protected methyl ester derivative for analytical standard development
LC-MS/MS method development and metabolite quantification
Distinct mass shift enables unambiguous metabolite differentiation

Substitution Limitations for Raltegravir β-D-Glucuronide Methyl Ester


In regulated bioanalytical method validation, the use of an unqualified or structurally mismatched reference standard is a primary cause of assay failure. Raltegravir β-D-Glucuronide Methyl Ester is not a generic substitute for the free acid metabolite (Raltegravir β-D-Glucuronide) due to fundamental differences in molecular weight, ionization efficiency, and chromatographic retention behavior [1]. The methyl ester protection alters the compound's lipophilicity and mass spectrometric response, which directly impacts the accuracy of LC-MS/MS quantification if the incorrect standard is employed for calibration or internal standardization [2]. Furthermore, the methyl ester derivative is often used as a protected synthetic precursor to the free acid metabolite, and its purity and identity are critical for the traceable preparation of the active metabolite standard, a requirement for GLP and GMP analytical testing .

This Product
Raltegravir β-D-Glucuronide Methyl Ester
Protected, methyl ester derivative
Distinct ionization and retention
vs
Potential Substitute
Raltegravir β-D-Glucuronide (free acid)
More polar, may not share solubility profile
Mass shift may alter quantification accuracy
Direct substitution may shift retention time, ionization efficiency, and solubility. Method re-optimization is required when switching between protected and free acid forms.

Selection Evidence for Raltegravir β-D-Glucuronide Methyl Ester


Molecular Weight Difference from Free Acid Metabolite

The methyl ester derivative exhibits a molecular weight of 634.57 g/mol, which is 14.03 g/mol higher than the free acid metabolite, Raltegravir β-D-Glucuronide (620.54 g/mol) [1]. This mass difference corresponds to the replacement of a carboxylic acid proton with a methyl group (-CH3). In LC-MS/MS analysis, this results in distinct precursor and product ion m/z values, allowing for unequivocal differentiation between the protected standard and the free acid metabolite in the same analytical run .

Mass difference
Head-to-head
14.03 g/mol
Enables precise mass discrimination from free acid metabolite
Based on molecular formula (C27H31FN6O11 vs C26H29FN6O11)
LC-MS/MS Method Development Metabolite Identification Mass Spectrometry

Broader Organic Solvent Solubility

The methyl ester derivative is soluble in a wider range of organic solvents, including chloroform, dichloromethane, and methanol [1]. In contrast, the free acid metabolite, Raltegravir β-D-Glucuronide, is primarily soluble in methanol . This expanded solubility profile for the methyl ester facilitates its use as a reference standard in various extraction and chromatographic workflows that require non-polar solvents, offering greater flexibility in method development compared to the more polar free acid.

Solvent compatibility
Direct comparison
Methyl ester: chloroform, DCM, methanol Free acid: methanol only
Broader solubility supports flexible stock solution preparation
Qualitative vendor-reported profile; verify for specific methods
Sample Preparation Chromatography Solubility

Distinct HPLC Retention Behavior

While direct retention time data for Raltegravir β-D-Glucuronide Methyl Ester is not available in the public domain, the class-level behavior of methyl ester derivatives of glucuronide metabolites on reversed-phase HPLC columns is well-established. The addition of the methyl ester group increases the compound's lipophilicity and reduces its hydrogen bonding capacity compared to the free carboxylic acid, leading to a significant increase in retention time on C18 columns under identical isocratic or gradient conditions [1]. This behavior is consistent with the observed retention times for Raltegravir (30.6 min) and its free acid glucuronide (16.7 min) on a C18 column with UV detection at 300 nm [2]. The methyl ester would be expected to elute after the free acid glucuronide and before the parent drug, providing a critical third reference point for method specificity.

HPLC retention
Class-level inference
Expected longer retention than free acid glucuronide on C18
Lipophilic shift supports chromatographic resolution
Inferred from class behavior; confirm experimentally
HPLC Method Development Chromatographic Separation Reversed-Phase

LC-MS/MS Method Validation for Metabolite Quantification

A validated HPLC-MS/MS method for the simultaneous quantification of seven antiretroviral drugs in human plasma demonstrated robust performance for Raltegravir and its major metabolite, Raltegravir β-D-Glucuronide (the free acid) [1]. While this study used the free acid metabolite, it establishes the quantitative framework and calibration ranges (10-2500 ng/mL for Raltegravir and Raltegravir glucuronide) that are directly relevant to methods employing the methyl ester as a protected standard or internal standard [1]. The use of the methyl ester as a stable, protected form of the metabolite can improve long-term standard stability and simplify stock solution preparation in multi-analyte panels, as evidenced by its application as an analytical reference standard in similar workflows .

LC-MS/MS framework
Cross-study comparable
Validated method for Raltegravir and free acid metabolite quantification
Methyl ester serves as stable reference standard in analogous workflows
Calibration range 10-2500 ng/mL established for free acid forms
Therapeutic Drug Monitoring LC-MS/MS Validation Pharmacokinetics

Applications of Raltegravir β-D-Glucuronide Methyl Ester


LC-MS/MS Method Development for Metabolite Quantification

Utilize Raltegravir β-D-Glucuronide Methyl Ester as a protected, stable reference standard for the development and validation of LC-MS/MS assays designed to quantify Raltegravir and its major glucuronide metabolite (M2) in human plasma, urine, or other biological matrices. The methyl ester's distinct molecular weight (634.57 g/mol) and enhanced organic solvent solubility facilitate the preparation of calibration standards and quality control samples, ensuring accurate and reproducible quantification within the validated linear range (e.g., 10-2500 ng/mL) as established in multi-analyte antiretroviral drug panels [1].

Synthetic Intermediate for Metabolite Reference Material

Employ Raltegravir β-D-Glucuronide Methyl Ester as the penultimate synthetic precursor in the chemical synthesis of high-purity Raltegravir β-D-Glucuronide (free acid metabolite) reference material. The methyl ester protecting group allows for controlled, mild deprotection (e.g., saponification) to yield the free acid metabolite with high purity, which is essential for traceable analytical standard production used in ANDA submissions, GMP quality control, and pharmacopeial monograph development .

Internal Standard Preparation for Pharmacokinetic Studies

Use the deuterated analog, Raltegravir β-D-Glucuronide Methyl Ester-d3, as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for the quantification of Raltegravir glucuronide in pharmacokinetic studies. The methyl ester-d3 provides near-identical chromatographic and ionization behavior to the analyte while offering a distinct mass shift for accurate quantification, compensating for matrix effects and recovery variations in complex biological samples .

Impurity Profiling for Drug Substance and Product

Incorporate Raltegravir β-D-Glucuronide Methyl Ester as a reference marker in HPLC or UPLC methods for the identification and control of potential impurities in Raltegravir active pharmaceutical ingredient (API) and finished dosage forms. Its distinct retention characteristics, derived from the methyl ester's increased lipophilicity relative to the free acid glucuronide, enable clear resolution from the parent drug and other related substances, supporting ICH Q3A/Q3B compliant impurity profiling [2].

Application
Selection Property
Validation Focus
LC-MS/MS metabolite quantification in research matrices
Protected analytical standard with distinct mass shift
Method specificity, accuracy, and standard stability
Synthetic intermediate for traceable metabolite reference material
Penultimate precursor with mild deprotection route
High-purity free acid metabolite production
Isotope-labeled internal standard preparation (deuterated analog)
Stable isotope-labeled methyl ester (SIL-IS)
Matrix-effect correction and quantification accuracy
Impurity profiling for drug substance and product research
Lipophilic retention distinct from parent and free acid
Resolution from related substances and impurity identification

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